molecular formula C23H22N4O5S B2748248 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1030110-19-0

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2748248
CAS RN: 1030110-19-0
M. Wt: 466.51
InChI Key: SUBHGZMEYKTZGB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an oxadiazole ring, a quinazolinone ring, and a dioxolane ring. These types of compounds are often found in pharmaceuticals and other bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The ethoxyphenyl, oxadiazol, and quinazolinone groups are all aromatic, which means they have a ring structure with alternating single and double bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For example, studies have demonstrated the synthesis of novel quinazoline compounds and their screening for antimicrobial activity. These compounds have shown good activity against various microbes, suggesting their potential as antimicrobial agents (Dash et al., 2017), (Buha et al., 2012).

Analgesic and Anti-inflammatory Applications

Quinazoline derivatives have also been explored for their analgesic and anti-inflammatory properties. Research indicates that certain quinazoline compounds possess significant analgesic and anti-inflammatory effects, presenting them as candidates for the development of new pain and inflammation management drugs (Alagarsamy et al., 2011).

Antioxidant Activity

Some quinazoline derivatives have been synthesized and evaluated for their antioxidant properties. The antioxidant activity of these compounds could make them useful in the development of therapies for diseases caused by oxidative stress (Pele et al., 2022).

Anticancer and Antitumor Applications

Quinazoline derivatives have been investigated for their potential anticancer and antitumor activities. These studies explore the synthesis of quinazoline compounds and their evaluation against various cancer cell lines, suggesting their potential use in cancer treatment (Driowya et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many drugs work by binding to a specific protein or enzyme in the body, altering its function .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions would depend on the specific activities and properties of the compound. If it shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-3-9-27-22(28)16-10-18-19(31-13-30-18)11-17(16)24-23(27)33-12-20-25-21(26-32-20)14-5-7-15(8-6-14)29-4-2/h5-8,10-11H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBHGZMEYKTZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)OCC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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